PSMA binder-2

Description

Properties

Molecular Formula |

C33H50N4O8 |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-6-[(3-ethynylphenyl)carbamoylamino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |

InChI |

InChI=1S/C33H50N4O8/c1-11-22-15-14-16-23(21-22)35-29(41)34-20-13-12-17-24(27(39)44-32(5,6)7)36-30(42)37-25(28(40)45-33(8,9)10)18-19-26(38)43-31(2,3)4/h1,14-16,21,24-25H,12-13,17-20H2,2-10H3,(H2,34,35,41)(H2,36,37,42)/t24-,25-/m0/s1 |

InChI Key |

DDFZDEHXJMCRNU-DQEYMECFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

The Synthesis and Characterization of PSMA Binder-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical characterization of PSMA binder-2, a crucial precursor for the development of advanced radiopharmaceuticals such as Ac-PSMA-trillium (BAY 3563254). While specific proprietary details of its synthesis are not publicly available, this document outlines a representative and comprehensive methodology based on established principles of solid-phase peptide synthesis (SPPS) and analytical techniques commonly employed for similar prostate-specific membrane antigen (PSMA) targeting ligands.

Introduction to PSMA Binder-2

PSMA binder-2 is a high-affinity ligand that specifically targets the prostate-specific membrane antigen, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. This specificity makes it an ideal targeting moiety for diagnostic and therapeutic radiopharmaceuticals. It serves as a foundational component in the modular design of agents like Ac-PSMA-trillium, which also includes a chelator for radiolabeling (e.g., DOTA or Macropa) and often an albumin-binding moiety to enhance plasma residence time.[1][2][3][4] The synthesis of a pure and well-characterized PSMA binder is the critical first step in the production of these advanced therapeutic agents.

Synthesis of PSMA Binder-2

The synthesis of PSMA binder-2, like many similar peptide-based PSMA inhibitors, is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acid derivatives and other building blocks to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes a representative Fmoc-based SPPS for the synthesis of a urea-based PSMA binder.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triphosgene

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Procedure:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React the resin with the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) in the presence of DIPEA in DCM. After the reaction is complete, cap any unreacted sites and wash the resin thoroughly with DCM and DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid. Wash the resin extensively with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with DIC and Oxyma Pure in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed to completion. Monitor the reaction using a ninhydrin test.

-

Urea Moiety Formation: Following the coupling of the desired amino acids (e.g., a lysine derivative), the characteristic urea linkage of many PSMA inhibitors is formed. This is typically achieved by reacting the free amine on the resin with triphosgene in the presence of a non-nucleophilic base like DIPEA in DCM.

-

Coupling of the Second Glutamate: After the formation of the urea, the second glutamate residue (e.g., protected glutamic acid) is coupled to complete the core binding motif.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

-

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude product is then dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture) and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The pure fractions, as confirmed by analytical HPLC, are pooled and lyophilized to obtain the final product as a white powder.

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized PSMA binder-2. The following are standard analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the final product and to isolate it during preparative chromatography.

Experimental Protocol:

-

Analytical HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 254 nm.

-

-

Preparative HPLC:

-

Column: A larger C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm).

-

Mobile Phase and Gradient: Similar to analytical HPLC, but optimized for separation of the target compound from impurities.

-

Flow Rate: Adjusted for the larger column diameter (e.g., 10-20 mL/min).

-

Fraction Collection: Fractions are collected based on the UV chromatogram.

-

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized PSMA binder-2.

Experimental Protocol:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. The observed molecular weight should match the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can be used for unambiguous elemental composition confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of PSMA binder-2 and confirm the presence of key functional groups and stereochemistry.

Experimental Protocol:

-

Techniques: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.

-

Sample Preparation: The lyophilized product is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Analysis: The sample is placed in the NMR spectrometer, and the spectra are acquired. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the expected structure.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a successfully synthesized and purified PSMA binder-2.

Table 1: Synthesis and Purification Data

| Parameter | Typical Value | Method |

| Overall Yield | 10-30% | Gravimetric |

| Purity | >95% | Analytical HPLC |

| Retention Time (t_R) | Compound Specific | Analytical HPLC |

Table 2: Chemical Characterization Data

| Parameter | Expected Result | Method |

| Molecular Weight (Calc.) | C₃₃H₅₀N₄O₉: 630.77 g/mol | - |

| Molecular Weight (Obs.) | [M+H]⁺ = 631.36 | ESI-MS |

| ¹H NMR | Peaks consistent with structure | NMR Spectroscopy |

| ¹³C NMR | Peaks consistent with structure | NMR Spectroscopy |

Conclusion

The synthesis and rigorous chemical characterization of PSMA binder-2 are fundamental to the development of effective and safe PSMA-targeted radiopharmaceuticals. The methodologies outlined in this guide, based on established chemical principles, provide a robust framework for researchers and drug developers to produce and validate high-quality PSMA binders for preclinical and clinical applications. Adherence to these detailed protocols and analytical methods will ensure the production of a well-defined molecular entity, which is a prerequisite for successful radiolabeling and subsequent in vitro and in vivo evaluations.

References

The Core Mechanism of PSMA Binders in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Prostate-Specific Membrane Antigen (PSMA) binders in the context of prostate cancer therapeutics. While various PSMA-binding ligands exist, this document will focus on the well-characterized ligand, PSMA-617, as a representative example to detail the molecular interactions, cellular fate, and downstream signaling events that underpin this targeted therapeutic strategy. The principles outlined are broadly applicable to other urea-based PSMA inhibitors, including PSMA binder-2, which serves as a ligand for the synthesis of Ac-PSMA-trillium.[1]

Overview of the PSMA-Targeted Therapeutic Approach

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential.[2] This overexpression, combined with its rapid internalization upon ligand binding, makes PSMA an exceptional target for the delivery of therapeutic payloads, such as radionuclides, directly to cancer cells while minimizing off-target toxicity.[2]

The therapeutic strategy involves a PSMA-binding ligand, such as PSMA-617, which is chelated to a radioactive isotope (e.g., Lutetium-177 or Actinium-225). This radiolabeled construct, upon administration, selectively binds to PSMA on prostate cancer cells, is internalized, and delivers a cytotoxic dose of radiation, leading to cell death.

The Multi-Step Mechanism of Action

The mechanism of action of PSMA binders can be dissected into three primary stages:

-

High-Affinity Binding to PSMA: The urea-based pharmacophore of PSMA-617 facilitates high-affinity and specific binding to the extracellular enzymatic domain of PSMA.[3]

-

Internalization of the Ligand-Receptor Complex: Following binding, the PSMA-ligand complex is rapidly internalized by the cancer cell through a process of endocytosis.[4]

-

Radionuclide-Induced Cell Death: Once inside the cell, the radioactive payload emits cytotoxic radiation, primarily causing DNA damage that triggers apoptosis and cell death.

Binding Affinity and Specificity

The efficacy of PSMA-targeted therapy is critically dependent on the high binding affinity and specificity of the ligand. This is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). Lower values of IC50 and Kd indicate a higher binding affinity.

Table 1: Binding Affinity of PSMA-617 in Prostate Cancer Cell Lines

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 | LNCaP | ~5 - 6.9 ± 2.2 | |

| C4-2 | 4.9 ± 0.9 | ||

| PC-3 PIP (PSMA-transfected) | ~71 ± 8 | ||

| Ki (inhibition constant) | LNCaP | 2.34 ± 2.94 | |

| Kd (dissociation constant) | Recombinant human PSMA | 0.01 ± 0.01 (at 25°C) | |

| Recombinant human PSMA | 0.1 ± 0.06 (at 37°C) |

Cellular Internalization

Upon binding, the PSMA-PSMA-617 complex is internalized, a crucial step for delivering the therapeutic radionuclide into the cell. This process concentrates the radiation dose within the target cancer cell, enhancing the therapeutic effect.

Table 2: Cellular Uptake and Internalization of Radiolabeled PSMA-617

| Parameter | Cell Line | Value | Time Point | Reference |

| Cellular Uptake | LNCaP | 80.1 ± 6.4% of dose/mg protein | 5 minutes | |

| LNCaP | 1355.0 ± 170.2% of dose/mg protein | 2 hours | ||

| PC-3 (PSMA-negative) | 0.7 ± 0.2% of dose/mg protein | 5 minutes | ||

| PC-3 (PSMA-negative) | 11.5 ± 2.1% of dose/mg protein | 2 hours | ||

| Internalized Fraction | LNCaP | 34.1 ± 4.9% injected activity/10⁶ cells | 48 hours |

Downstream Cytotoxic Effects

The therapeutic efficacy of radiolabeled PSMA binders stems from the cytotoxic effects of the delivered radionuclide. For instance, Lutetium-177 ([¹⁷⁷Lu]Lu-PSMA-617) is a beta-emitter that induces DNA damage, leading to cell cycle arrest and apoptosis.

Table 3: Cytotoxicity of [¹⁷⁷Lu]Lu-PSMA-617

| Parameter | Cell Line | Value | Condition | Reference |

| Cell Proliferation Inhibition | LNCaP | 50% reduction | 100 nM PSMA-617, 24 hours | |

| Potentiation of Cell Death | LNCaP | Significant increase | [¹⁷⁷Lu]Lu-PSMA-617 + PSMA-617 |

PSMA-Mediated Signaling Pathways

Beyond its role as a docking site for targeted therapies, PSMA expression actively influences key intracellular signaling pathways that promote prostate cancer progression. PSMA expression can induce a switch from the mitogen-activated protein kinase (MAPK) pathway, which is associated with proliferation, to the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a key driver of cell survival.

This signaling switch is mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the insulin-like growth factor 1 receptor (IGF-1R) that would normally activate the MAPK pathway. The redirection of signaling towards the PI3K-AKT pathway promotes tumor survival and growth.

PSMA-mediated switch from MAPK to PI3K-AKT signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a non-radiolabeled PSMA binder by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) to near confluency in appropriate media.

-

Ligand Preparation: Prepare serial dilutions of the unlabeled PSMA binder and a fixed concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).

-

Incubation: Incubate the cells with the unlabeled and radiolabeled ligands to allow for competitive binding.

-

Washing: Wash the cells with ice-cold buffer to remove unbound ligands.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand and use non-linear regression to determine the IC50 value.

Internalization Assay

This assay quantifies the amount of radiolabeled PSMA binder that is internalized by PSMA-expressing cells over time.

Workflow for a PSMA binder internalization assay.

Methodology:

-

Cell Culture: Seed PSMA-positive cells in multi-well plates and allow them to adhere.

-

Incubation: Incubate the cells with a known concentration of the radiolabeled PSMA binder at 37°C for various time points.

-

Surface Stripping: At each time point, wash the cells and then treat with an acidic buffer (e.g., glycine-HCl) to remove the surface-bound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) separately.

-

Data Analysis: Calculate the percentage of internalized radioligand relative to the total cell-associated radioactivity.

In Vitro Cytotoxicity Assay

This assay evaluates the cytotoxic effects of the radiolabeled PSMA binder on prostate cancer cells.

Workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed prostate cancer cells (both PSMA-positive and PSMA-negative as a control) in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of the radiolabeled PSMA binder.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the lactate dehydrogenase (LDH) release assay or the water-soluble tetrazolium salt (WST-1) assay.

-

Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The mechanism of action of PSMA binders like PSMA-617 in prostate cancer cells is a multi-faceted process that begins with high-affinity binding to the PSMA receptor, followed by internalization, and culminating in radionuclide-induced cytotoxicity. Furthermore, the intrinsic signaling properties of PSMA itself contribute to the pro-survival phenotype of prostate cancer cells, highlighting the dual importance of PSMA as both a therapeutic target and a driver of disease progression. A thorough understanding of these mechanisms, supported by robust in vitro characterization, is essential for the continued development and optimization of this promising class of targeted radiopharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of PSMA Binder-2 to Prostate-Specific Membrane Antigen (PSMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of PSMA binder-2, a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA). This document details the quantitative binding affinity, outlines relevant experimental protocols for its determination, and visualizes the associated cellular signaling pathways.

Quantitative Binding Affinity

PSMA binder-2 is a core component used in the synthesis of more complex molecules, such as Ac-PSMA-trillium, for targeted cancer applications. The binding affinity of these larger constructs to PSMA is primarily dictated by the PSMA binder-2 moiety. Preclinical evaluations of Ac-PSMA-Trillium, which incorporates a high-affinity PSMA-targeting moiety identical to PSMA binder-2, have established a high-affinity interaction with PSMA.

The in vitro binding affinity has been quantified using Surface Plasmon Resonance (SPR), a label-free technique that measures real-time biomolecular interactions.

Table 1: In Vitro Binding Affinity of the PSMA-Targeting Moiety of Ac-PSMA-Trillium (PSMA Binder-2)

| Parameter | Value | Method |

| Dissociation Constant (Kd) | 4.88 x 10-11 M | Surface Plasmon Resonance (SPR) |

| Association Rate (kon) | 1.4 x 107 1/Ms | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (koff) | 6.6 x 10-4 1/s | Surface Plasmon Resonance (SPR) |

Data derived from the preclinical evaluation of 225Ac-PSMA-Trillium.

Experimental Protocols

The determination of the in vitro binding affinity of ligands to PSMA can be achieved through several robust methodologies. The following are detailed protocols for two common and highly relevant assays.

Surface Plasmon Resonance (SPR) Assay

SPR is a powerful technique for the detailed characterization of binding kinetics, providing on-rate (kon), off-rate (koff), and equilibrium dissociation constant (Kd) values.

Experimental Workflow for SPR Assay

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5 series) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

PSMA Immobilization: Recombinant human PSMA protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to achieve covalent immobilization via amine coupling. A reference channel is typically prepared without PSMA to subtract non-specific binding.

-

Binding Analysis:

-

Association: A series of concentrations of PSMA binder-2 (the analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the PSMA-immobilized and reference surfaces at a constant flow rate. The binding is monitored in real-time as a change in the refractive index at the surface.

-

Dissociation: Following the association phase, the running buffer is flowed over the chip, and the dissociation of the binder from PSMA is monitored.

-

-

Regeneration: The sensor chip surface is regenerated by injecting a low pH solution (e.g., glycine-HCl, pH 1.5-3.0) to remove the bound analyte, preparing the surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the reference channel signal. The kinetic parameters (kon and koff) and the dissociation constant (Kd) are determined by fitting the data to a suitable binding model, such as a 1:1 Langmuir model.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (the competitor, e.g., PSMA binder-2) to displace a radiolabeled ligand from PSMA. This allows for the determination of the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki).

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell/Membrane Preparation: PSMA-expressing cells (e.g., LNCaP) or membrane preparations from these cells are used as the source of PSMA.

-

Assay Setup: In a multi-well plate, a fixed concentration of a suitable PSMA-targeting radioligand (e.g., [177Lu]Lu-PSMA-617) is incubated with the cells or membranes in the presence of increasing concentrations of the unlabeled competitor (PSMA binder-2).

-

Total Binding: Wells containing only the radioligand and cells/membranes.

-

Non-specific Binding: Wells containing the radioligand, cells/membranes, and a saturating concentration of a known, high-affinity unlabeled PSMA inhibitor.

-

Competition: Wells containing the radioligand, cells/membranes, and serial dilutions of PSMA binder-2.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a filter mat (e.g., glass fiber) using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate). The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter or liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for PSMA.

-

PSMA-Related Signaling Pathways

The binding of ligands to PSMA can influence cellular signaling pathways implicated in prostate cancer progression. PSMA expression has been shown to modulate a switch from the MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.

PSMA-Mediated Signaling Switch

Structure-Activity Relationship of PSMA Binder-2 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in the diagnosis and treatment of prostate cancer. Small molecule inhibitors of PSMA, particularly those based on the glutamate-urea-lysine (Glu-urea-Lys) scaffold, have seen significant clinical success as targeting vectors for radiopharmaceuticals. This technical guide focuses on the structure-activity relationship (SAR) of derivatives of a specific PSMA ligand, PSMA binder-2. While direct SAR studies on derivatives of PSMA binder-2 are not extensively available in the public domain, this document synthesizes the well-established principles of PSMA ligand SAR from closely related analogs to provide a predictive framework for the rational design of novel PSMA binder-2 derivatives with enhanced therapeutic and diagnostic properties. This guide also provides an overview of relevant PSMA signaling pathways and detailed experimental protocols for the evaluation of novel PSMA-targeting agents.

Introduction to PSMA and PSMA Binder-2

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein that is overexpressed on the surface of prostate cancer cells, particularly in advanced, metastatic, and castration-resistant disease. Its expression level correlates with tumor aggressiveness, making it an excellent biomarker for targeted imaging and therapy.

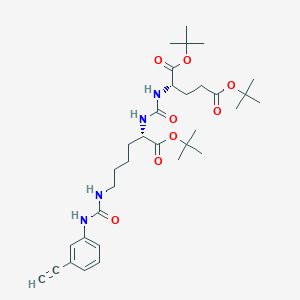

PSMA binder-2 is a high-affinity ligand for PSMA, characterized by its core glutamate-urea-lysine structure linked to a terminal 3-ethynylphenyl group. Its chemical name is L-Glutamic acid, N-[[[(1S)-1-[(1,1-dimethylethoxy)carbonyl]-5-[[[(3-ethynylphenyl)amino]carbonyl]amino]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester, and its CAS number is 2149567-00-8. The tert-butyl protecting groups are typically removed in the final active compound. This molecule serves as a valuable scaffold for the development of PSMA-targeted radiopharmaceuticals.

General Principles of Structure-Activity Relationship for Urea-Based PSMA Binders

The SAR of urea-based PSMA inhibitors is well-documented, with three key structural components influencing their biological activity: the glutamate-urea-lysine (or glutamate-urea-glutamate) pharmacophore, a linker region, and a chelator or functional group for conjugation.

-

Glutamate-Urea-Lysine (EuK) Core: This motif is essential for high-affinity binding to the active site of PSMA. The glutamate moiety interacts with the S1' binding pocket, while the urea group forms hydrogen bonds within the active site. The lysine residue provides a point of attachment for the linker. Modifications to the glutamate or lysine residues, such as altering their stereochemistry, can dramatically reduce binding affinity. For instance, compounds with (S)-configuration at both the P1 and P1' regions of the pharmacophore have been shown to be more potent.[1]

-

Linker Region: The linker plays a crucial role in modulating the pharmacokinetic properties of the molecule, including its solubility, plasma protein binding, and biodistribution. The length and composition of the linker can be optimized to improve tumor uptake and reduce accumulation in non-target organs like the kidneys and salivary glands. The inclusion of aromatic moieties, such as naphthylalanine or phenylalanine, can enhance binding affinity through interactions with a hydrophobic pocket adjacent to the active site.[2][3] The introduction of polyethylene glycol (PEG) chains can improve hydrophilicity and reduce renal uptake.

-

Terminal Group/Chelator: This component is critical for the molecule's application. For radiopharmaceuticals, a chelator (e.g., DOTA, HBED-CC) is appended to sequester a radionuclide (e.g., 177Lu, 68Ga). The choice of chelator and radionuclide can impact the overall charge, lipophilicity, and in vivo stability of the compound. For other applications, this position can be modified with fluorescent dyes or therapeutic payloads.

Hypothetical SAR of PSMA Binder-2 Derivatives

Based on the established SAR of related PSMA ligands, we can predict how modifications to the PSMA binder-2 scaffold would likely impact its performance.

Table 1: Predicted Structure-Activity Relationship of Hypothetical PSMA Binder-2 Derivatives

| Modification Site | Proposed Modification | Predicted Impact on Activity | Rationale |

| Glutamate Moiety | Esterification of the free carboxyl group | Decreased binding affinity | The free carboxylate is critical for interaction with the zinc ion in the PSMA active site. |

| Inversion of stereochemistry (L to D) | Significantly decreased binding affinity | The S1' pocket of PSMA is stereoselective for L-glutamate. | |

| Lysine Moiety | Replacement with other amino acids | Variable, likely decreased affinity | The lysine side chain provides an optimal spacer for the linker; other amino acids may alter this positioning. |

| Linker Region | Introduction of a hydrophilic PEG spacer | Increased hydrophilicity, potentially reduced renal uptake and non-specific binding. | PEGylation is a common strategy to improve the pharmacokinetic profile of radiopharmaceuticals. |

| Replacement of the ethynylphenyl group with a naphthyl group | Potentially increased binding affinity. | The naphthyl group is known to interact favorably with a hydrophobic pocket in PSMA, as seen in high-affinity ligands like PSMA-617. | |

| Introduction of an albumin-binding moiety (e.g., p-iodophenyl) | Increased plasma half-life, potentially leading to higher tumor accumulation. | Albumin binding can reduce renal clearance and prolong circulation time. | |

| Terminal Phenyl Ring | Substitution with electron-withdrawing or -donating groups | Modulation of lipophilicity and electronic properties, potentially affecting tissue distribution. | Substituents can fine-tune the overall physicochemical properties of the ligand. |

| Replacement of the ethynyl group with other functionalities | Altered reactivity for click chemistry and potential impact on binding. | The ethynyl group is a versatile handle for conjugation; its replacement would necessitate different coupling strategies. |

PSMA-Mediated Signaling Pathways

PSMA is not merely a passive cell-surface marker; it actively participates in intracellular signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for the development of therapeutic strategies that go beyond simple targeted delivery.

One of the key signaling pathways influenced by PSMA is the PI3K-AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival. PSMA expression has been shown to correlate with the activation of this pathway. Mechanistically, PSMA can interact with the scaffolding protein RACK1, which in turn modulates signaling through the IGF-1R/β1 integrin complex. In PSMA-expressing cells, this interaction redirects signaling from the MAPK/ERK pathway towards the PI3K-AKT pathway, thereby promoting cell survival.[1][4] Furthermore, the enzymatic activity of PSMA, which involves the cleavage of glutamate from substrates like N-acetylaspartylglutamate (NAAG) and folate, can lead to increased intracellular glutamate levels. This can activate metabotropic glutamate receptors (mGluRs), which in turn can stimulate the PI3K pathway.

Experimental Protocols

The evaluation of novel PSMA binder-2 derivatives requires a standardized set of in vitro and in vivo assays to determine their binding affinity, specificity, cellular uptake, and pharmacokinetic properties.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a non-radiolabeled PSMA binder-2 derivative.

Materials:

-

PSMA-positive prostate cancer cell line (e.g., LNCaP)

-

Radiolabeled competitor (e.g., [177Lu]Lu-PSMA-617 or [18F]DCFPyL)

-

Test compound (unlabeled PSMA binder-2 derivative)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Multi-well plates (24- or 96-well)

-

Gamma or beta counter

Procedure:

-

Seed LNCaP cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in binding buffer.

-

Prepare a solution of the radiolabeled competitor at a fixed concentration (typically at or below its Kd).

-

Wash the cells with binding buffer.

-

To triplicate wells, add:

-

Total binding: Binding buffer + radiolabeled competitor.

-

Non-specific binding: Binding buffer + radiolabeled competitor + a high concentration of a known PSMA inhibitor (e.g., 2-PMPA).

-

Competition: Serial dilutions of the test compound + radiolabeled competitor.

-

-

Incubate at 4°C for 1-2 hours.

-

Wash the cells with ice-cold binding buffer to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma or beta counter.

-

Calculate specific binding (Total binding - Non-specific binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Cellular Uptake and Internalization Assay

Objective: To quantify the cellular uptake and internalization of a radiolabeled PSMA binder-2 derivative.

Materials:

-

PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines

-

Radiolabeled PSMA binder-2 derivative

-

Acid wash buffer (e.g., glycine buffer, pH 2.5)

-

Cell lysis buffer (e.g., 1M NaOH)

Procedure:

-

Seed cells in multi-well plates.

-

Add the radiolabeled PSMA binder-2 derivative to the cells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.

-

To determine non-specific uptake, incubate a parallel set of cells with the radioligand in the presence of excess unlabeled PSMA inhibitor.

-

At each time point, wash the cells with ice-cold PBS.

-

To measure the internalized fraction, incubate the cells with acid wash buffer to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction).

-

Lyse the cells with cell lysis buffer to release the intracellular radioactivity (internalized fraction).

-

Measure the radioactivity in the surface-bound and internalized fractions.

-

Calculate the percentage of added activity that is surface-bound and internalized.

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution and tumor targeting of a radiolabeled PSMA binder-2 derivative in a preclinical model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

PSMA-positive tumor xenograft model (e.g., LNCaP or PC-3 PIP)

-

Radiolabeled PSMA binder-2 derivative

-

Anesthesia

-

Gamma counter

Procedure:

-

Inoculate mice with PSMA-positive tumor cells and allow the tumors to grow to a suitable size.

-

Inject a known amount of the radiolabeled PSMA binder-2 derivative intravenously into the mice.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice.

-

Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion and Future Directions

The development of novel PSMA-targeted agents with improved pharmacological profiles is an active area of research. While direct SAR studies on PSMA binder-2 derivatives are currently limited, the extensive knowledge gained from other urea-based PSMA inhibitors provides a robust framework for the rational design of new and improved compounds. Future efforts should focus on systematic modifications of the PSMA binder-2 scaffold, particularly in the linker region, to optimize tumor targeting and minimize off-target toxicity. The integration of novel chelating agents and therapeutic radionuclides will further expand the clinical utility of these promising agents. A thorough understanding of the underlying PSMA-mediated signaling pathways will be instrumental in developing combination therapies that can overcome resistance and improve patient outcomes in advanced prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of Linkers in the Structure of PSMA Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of PSMA-Targeted Radionuclide Therapy in Xenograft Models: A Technical Guide Focused on 225Ac-PSMA-Trillium

Introduction: Prostate-Specific Membrane Antigen (PSMA) is a well-established transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for both diagnostic imaging and therapeutic intervention.[1] Targeted radionuclide therapy leverages this by linking a radioactive isotope to a PSMA-binding molecule. This guide provides an in-depth overview of the preclinical evaluation of a next-generation PSMA-targeted alpha therapy, 225Ac-PSMA-Trillium (BAY 3563254), in various prostate cancer xenograft models. This agent is a novel construct built from a high-affinity PSMA binder, a chelator for the alpha-emitter actinium-225, and a customized albumin-binding moiety designed to optimize its pharmacokinetic profile.[2][3][4] The goal of this design is to prolong the agent's circulation time, thereby increasing radiation delivery to the tumor while minimizing exposure and potential toxicity to healthy tissues like the salivary glands.[2]

Core Components and Mechanism of Action

225Ac-PSMA-Trillium is a small molecule radioligand comprised of three key functional units:

-

PSMA Binder: A high-affinity ligand that specifically recognizes and binds to the extracellular domain of the PSMA protein on prostate cancer cells.

-

Albumin-Binding Moiety: A component designed to reversibly bind to circulating albumin in the bloodstream. This feature increases the agent's hydrodynamic size, reducing renal clearance and prolonging its plasma half-life.

-

Macropa Chelator: A cage-like molecule that securely holds the actinium-225 (225Ac) radioisotope.

The therapeutic mechanism involves the systemic administration of 225Ac-PSMA-Trillium, which then binds to albumin in the blood. This complex circulates throughout the body, and upon reaching PSMA-expressing tumor sites, the PSMA binder component attaches to the cancer cells. The radioisotope, 225Ac, subsequently decays, emitting high-energy alpha particles. These alpha particles have a very short range, depositing their energy densely within the tumor microenvironment. This process induces complex, difficult-to-repair double-strand DNA breaks in the cancer cells, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The preclinical evaluation of 225Ac-PSMA-Trillium has yielded significant quantitative data regarding its binding affinity, biodistribution, and therapeutic efficacy.

Table 1: In Vitro Characteristics of 225Ac-PSMA-Trillium

| Parameter | Value | Cell Line | Method | Reference |

| Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | - | Surface Plasmon Resonance (SPR) | |

| In Vitro Cytotoxicity | 0.114 kBq/mL | LNCaP subclone C4-2 | Cell Viability Assay | |

| Stability | Good stability up to 48 hours | - | - |

Table 2: In Vivo Biodistribution in Xenograft Models

| Parameter | Value (%ID/g) | Time Point | Model | Reference |

| Blood | ~5% | 24 hours | - | |

| Tumor (Peak) | ~20% | 5-7 days | - |

%ID/g = Percent Injected Dose per gram of tissue.

Table 3: Therapeutic Efficacy in Xenograft Models

| Xenograft Model | Treatment Dose | Outcome | Reference |

| LNCaP | 150 kBq/kg (single dose) | Dose-dependent tumor growth inhibition | |

| LNCaP | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ tumor volume by 35 days | |

| KuCaP-1 (PDX) | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |

PDX = Patient-Derived Xenograft.

Detailed Experimental Protocols

The following sections outline the standardized methodologies for the preclinical evaluation of PSMA-binding radiopharmaceuticals in xenograft models.

Cell Culture and Xenograft Model Establishment

-

Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, C4-2) and PSMA-negative lines (e.g., PC-3, DU-145) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Animal Models: Male immunodeficient mice (e.g., SCID or BALB/c nude), aged 6-8 weeks, are used for tumor implantation.

-

Tumor Implantation: A suspension of 2-5 million tumor cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2. Animals are enrolled into study cohorts when tumors reach a volume of approximately 100-200 mm³.

-

For Patient-Derived Xenograft (PDX) Models (e.g., KuCaP-1): Tumor fragments from an established PDX line are surgically implanted subcutaneously into the flanks of immunodeficient mice.

In Vivo Biodistribution Studies

-

Radiotracer Preparation: 225Ac-PSMA-Trillium is formulated in a sterile, biocompatible buffer (e.g., saline with 0.05% BSA).

-

Administration: Tumor-bearing mice are intravenously injected via the tail vein with a defined activity of the radiotracer (e.g., 1-2 MBq).

-

Sample Collection: At predetermined time points post-injection (e.g., 2h, 24h, 72h, 168h), cohorts of mice (n=4-5 per group) are euthanized.

-

Tissue Harvesting: Blood, tumor, and major organs (kidneys, liver, spleen, salivary glands, bone, muscle, etc.) are collected, weighed, and placed in counting tubes.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter. Standards prepared from the injectate are counted alongside the samples to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).

Therapeutic Efficacy Studies

-

Study Groups: Tumor-bearing mice are randomized into several groups: a vehicle control group and one or more treatment groups receiving different doses of 225Ac-PSMA-Trillium (e.g., 150, 250, 300 kBq/kg).

-

Treatment Administration: The therapeutic agent or vehicle is administered as a single intravenous injection.

-

Monitoring: Tumor volume and body weight are measured 2-3 times weekly. Animal health is monitored daily.

-

Endpoints: The primary endpoint is typically tumor growth inhibition. This can be reported as the time for tumors to reach a predetermined size (e.g., 400 mm³) or as a comparison of tumor volumes between treated and control groups over time. Survival may also be used as a secondary endpoint. The study is concluded when tumors in the control group reach a predetermined maximum size or if animals show signs of significant morbidity.

Experimental and Logical Workflows

The preclinical evaluation of a novel radiopharmaceutical like 225Ac-PSMA-Trillium follows a structured workflow, from initial in vitro characterization to comprehensive in vivo testing.

References

Technical Guide: Pharmacology and Toxicology Profile of PSMA Binder-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSMA binder-2 is a critical component in the development of next-generation targeted radiopharmaceuticals for prostate cancer. It serves as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a well-validated target for imaging and therapy of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the known pharmacological and toxicological characteristics of PSMA binder-2, primarily through the lens of its application in the investigational agent 225Ac-PSMA-Trillium (BAY 3563254). While direct pharmacological and toxicological data for PSMA binder-2 as a standalone entity are limited in publicly available literature, its properties are integral to the performance of the final radiolabeled conjugate.

Chemical and Physical Properties

A clear understanding of the fundamental properties of PSMA binder-2 is essential for its application in drug development.

| Property | Value |

| Chemical Name | L-Glutamic acid, N-[[[(1S)-1-[(1,1-dimethylethoxy)carbonyl]-5-[[[(3-ethynylphenyl)amino]carbonyl]amino]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester |

| Molecular Formula | C₃₃H₅₀N₄O₈ |

| Molecular Weight | 630.77 g/mol |

| CAS Number | 2149567-00-8 |

| Appearance | White to off-white solid |

| Purity (HPLC) | >97% |

Pharmacology

The primary pharmacological function of PSMA binder-2 is its specific and high-affinity binding to the extracellular domain of PSMA. This interaction is the foundation for its use in targeted radionuclide therapy.

Mechanism of Action

PSMA binder-2 is a small molecule designed to mimic the natural substrates of PSMA, thereby enabling it to bind with high affinity to the enzyme's active site. In the context of 225Ac-PSMA-Trillium, PSMA binder-2 acts as the targeting moiety, guiding the radioactive payload (Actinium-225) to PSMA-expressing cancer cells.

The general signaling pathway and therapeutic action are conceptualized as follows:

Preclinical Pharmacology of 225Ac-PSMA-Trillium

Preclinical studies on 225Ac-PSMA-Trillium provide the most direct insight into the pharmacological activity driven by PSMA binder-2.

| Parameter | Finding | Reference |

| Biodistribution | In vivo studies showed a pharmacokinetic profile consistent with albumin binding, with 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours. | [1] |

| Tumor Uptake | Tumor accumulation peaked at approximately 20% ID/g after 5-7 days in preclinical models. | [1] |

| Efficacy | A single dose of 250 kBq/kg of 225Ac-PSMA-Trillium induced strong tumor growth inhibition over 35 days in the androgen-independent KuCaP-1 patient-derived xenograft (PDX) model. | [1] |

| Salivary Gland Uptake | Clinical imaging with ¹¹¹In-PSMA-Trillium (a surrogate for imaging) showed reduced uptake and relatively fast washout from salivary glands. | [2][3] |

Toxicology

Direct toxicological studies on PSMA binder-2 are not publicly available. The safety profile is inferred from preclinical and emerging clinical data of 225Ac-PSMA-Trillium. The design of 225Ac-PSMA-Trillium, which includes an albumin-binding moiety, aims to improve the therapeutic index by enhancing tumor uptake and retention while reducing off-target toxicity, particularly to the salivary glands.

Preclinical Safety of 225Ac-PSMA-Trillium

Preclinical safety studies are a mandatory component of IND-enabling studies. While detailed results are not published, the progression of 225Ac-PSMA-Trillium to Phase I clinical trials indicates an acceptable safety profile in these preclinical models.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of PSMA binder-2 and its conjugates are proprietary. However, based on the available literature, a general workflow can be outlined.

General Workflow for Preclinical Evaluation

Clinical Development of 225Ac-PSMA-Trillium

A first-in-human, Phase I clinical trial of 225Ac-PSMA-Trillium (BAY 3563254) was anticipated to begin enrolling patients with mCRPC in the first half of 2024. This study will provide the first clinical data on the safety and efficacy of this compound.

Conclusion

PSMA binder-2 is a key targeting component of the promising new radiopharmaceutical 225Ac-PSMA-Trillium. While specific pharmacological and toxicological data for the binder alone are not widely available, the preclinical data for the complete radioconjugate demonstrate its high affinity for PSMA, leading to significant tumor uptake and anti-tumor efficacy. The design of 225Ac-PSMA-Trillium, incorporating PSMA binder-2, aims to optimize the therapeutic index, a critical factor in the development of effective and safe radioligand therapies. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this approach.

References

The Cellular Journey of a Novel PSMA-Targeted Radiopharmaceutical: An In-depth Technical Guide to the Uptake and Internalization of PSMA Binder-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and internalization pathways of PSMA binder-2, a critical component of the promising targeted alpha therapy, Ac-PSMA-trillium (also known as 225Ac-PSMA-Trillium or BAY 3563254). Understanding these fundamental processes is paramount for the optimization of this and other PSMA-targeted therapies in the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Introduction to PSMA Binder-2 and Ac-PSMA-trillium

Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer due to its significant overexpression on prostate cancer cells. PSMA binder-2 is a high-affinity ligand designed to specifically target PSMA. It forms the targeting moiety of Ac-PSMA-trillium, a radiopharmaceutical that conjugates PSMA binder-2 with a macropa chelator for the powerful alpha-emitting radionuclide Actinium-225 (²²⁵Ac) and a customized albumin-binding domain. This design aims to enhance therapeutic efficacy by increasing plasma residence time and improving tumor uptake while minimizing toxicity to healthy tissues, such as the salivary glands.[1]

The therapeutic efficacy of Ac-PSMA-trillium is critically dependent on its efficient binding to PSMA and subsequent internalization into the cancer cell, which delivers the cytotoxic alpha-particle payload directly to the tumor.

Quantitative Data on Binding, Uptake, and Efficacy

The following tables summarize the key quantitative data from preclinical evaluations of 225Ac-PSMA-Trillium.

Table 1: In Vitro Binding Affinity and Cytotoxicity of 225Ac-PSMA-Trillium

| Parameter | Value | Cell Line | Method | Reference |

| Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | - | Surface Plasmon Resonance (SPR) | [2] |

| Association Rate (Kon) | 1.4 x 10⁷ 1/Ms | - | Surface Plasmon Resonance (SPR) | [2] |

| Dissociation Rate (Koff) | 6.6 x 10⁻⁴ 1/s | - | Surface Plasmon Resonance (SPR) | [2] |

| In Vitro Cytotoxicity | 0.114 kBq/ml | LNCaP subclone C4-2 | - | [2] |

Table 2: In Vivo Biodistribution of 225Ac-PSMA-Trillium in LNCaP Xenograft Mice

| Time Point | Tumor Uptake (%ID/g) | Blood Concentration (%ID/g) |

| 24 hours | - | ~5% |

| 5-7 days | ~20% (peak) | - |

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Cellular Internalization Pathway of PSMA Binders

The primary mechanism for the internalization of PSMA-targeting ligands, including by extension PSMA binder-2 as part of Ac-PSMA-trillium, is clathrin-mediated endocytosis (CME). This is a receptor-mediated process that allows for the efficient uptake of the radiopharmaceutical into the target cell.

The key steps of this pathway are:

-

Binding: PSMA binder-2, as part of the Ac-PSMA-trillium complex, binds with high affinity to the extracellular domain of PSMA on the surface of prostate cancer cells.

-

Clathrin-Coated Pit Formation: Upon ligand binding, the PSMA-ligand complex is recruited into specialized regions of the plasma membrane known as clathrin-coated pits.

-

Vesicle Budding and Scission: The assembly of clathrin and adaptor proteins (like AP-2) on the cytosolic side of the membrane induces curvature, leading to the formation of a vesicle that is eventually pinched off from the membrane.

-

Endosomal Trafficking: The newly formed vesicle, now an early endosome, traffics the PSMA-ligand complex into the cell.

-

Lysosomal Fate: The early endosome matures into a late endosome and fuses with a lysosome. Inside the acidic environment of the lysosome, the Ac-PSMA-trillium is degraded, releasing the ²²⁵Ac payload to induce potent, localized DNA damage and cell death.

While CME is the predominant pathway, some studies with anti-PSMA antibodies suggest the potential for other endocytic mechanisms, such as macropinocytosis and caveolae-independent endocytosis, to be involved in the internalization of PSMA-targeted agents.

Experimental Protocols

Detailed experimental protocols for PSMA binder-2 or Ac-PSMA-trillium are not yet publicly available in full-text peer-reviewed publications. However, based on standard methodologies for radiolabeled PSMA ligands, the following protocols can be considered representative for conducting cellular uptake and internalization assays.

Cell Culture

-

Cell Lines: PSMA-positive prostate cancer cell lines (e.g., LNCaP, C4-2, PC-3 PIP) and a PSMA-negative cell line (e.g., PC-3) for control.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Cellular Uptake and Internalization Assay

This assay is designed to quantify the amount of radiolabeled ligand that binds to and is internalized by cancer cells over time.

Materials:

-

PSMA-positive and PSMA-negative cells

-

Radiolabeled PSMA binder (e.g., 225Ac-PSMA-Trillium)

-

Binding buffer (e.g., serum-free media)

-

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity

-

Lysis buffer (e.g., 1N NaOH)

-

Gamma counter or scintillation counter

Procedure:

-

Cell Plating: Seed cells in 24-well plates and allow them to adhere and grow to a desired confluency.

-

Ligand Incubation: Wash the cells with binding buffer and then incubate with a known concentration of the radiolabeled PSMA ligand at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

-

Determine Total Uptake: At each time point, wash the cells with ice-cold PBS to stop the uptake process. Lyse the cells with lysis buffer and measure the radioactivity to determine the total cell-associated radioactivity (surface-bound + internalized).

-

Determine Internalized Fraction: For a parallel set of wells, after the incubation and washing steps, add the acid wash buffer and incubate on ice for 5-10 minutes to remove surface-bound ligand. Collect the supernatant (surface-bound fraction). Lyse the remaining cells and measure the radioactivity to determine the internalized fraction.

-

Data Analysis: Express the uptake as a percentage of the added dose per million cells. The internalization rate can be calculated as the ratio of the internalized fraction to the total cell-associated radioactivity.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Clathrin-mediated endocytosis of Ac-PSMA-trillium.

Caption: Experimental workflow for cellular uptake and internalization assay.

Conclusion

The cellular uptake and internalization of PSMA binder-2, as a component of Ac-PSMA-trillium, are critical determinants of its therapeutic efficacy. The primary internalization route is clathrin-mediated endocytosis, a highly efficient process for delivering the radiopharmaceutical to the lysosomal compartment where the cytotoxic ²²⁵Ac payload is released. The quantitative data from preclinical studies demonstrate the high binding affinity and potent cell-killing ability of Ac-PSMA-trillium, supporting its ongoing clinical development. Further elucidation of the detailed molecular interactions and trafficking dynamics will continue to inform the design of next-generation PSMA-targeted radiotherapeutics with improved tumor targeting and reduced off-target effects.

References

The Evolving Landscape of PSMA-Targeted Radiopharmaceuticals: A Technical Guide to Basic Research Applications

For Immediate Release

A deep dive into the preclinical evaluation of novel Prostate-Specific Membrane Antigen (PSMA) ligands reveals significant strides in developing next-generation radiopharmaceuticals for prostate cancer. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the latest basic research applications, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells, particularly in advanced and metastatic disease. The development of small-molecule ligands that bind to PSMA has revolutionized nuclear medicine, leading to highly sensitive imaging agents and potent radioligand therapies. This guide explores the preclinical research underpinning the development of new PSMA ligands, moving beyond established agents to explore innovations designed to enhance tumor targeting, improve pharmacokinetic profiles, and increase therapeutic efficacy.

Quantitative Performance Data of Novel PSMA Ligands

The preclinical assessment of new PSMA ligands hinges on rigorous quantitative analysis of their binding affinity, cellular uptake, and in vivo distribution. The following tables summarize the performance of various novel ligands, including those with unique properties such as albumin-binding moieties and bispecific targeting capabilities, benchmarked against established standards where available.

Table 1: In Vitro Binding Affinity and Cellular Internalization of Novel PSMA Ligands

| Ligand/Tracer | Cell Line | Binding Affinity (IC50/Ki, nM) | Cellular Uptake/Internalization | Citation |

| Bispecific (PSMA/FAP) | ||||

| Ga-AV01017 | LNCaP | 25.2 (IC50) | - | [1] |

| Ga-AV01030 | LNCaP | 71.6 (IC50) | - | [1] |

| Ga-AV01038 | LNCaP | 40.5 (IC50) | - | [1] |

| Ga-AV01084 | LNCaP | 11.6 ± 3.25 (Ki) | - | [2] |

| Ga-AV01088 | LNCaP | 28.7 ± 6.05 (Ki) | - | [2] |

| [18F]AlF-PSMA-FAPI-01 | 22Rv1 (PSMA+) | 38.6 ± 4.5 (IC50) | ~50% internalization at 60 min | |

| [18F]AlF-PSMA-FAPI-02 | 22Rv1 (PSMA+) | 21.9 ± 3.2 (IC50) | ~50% internalization at 60 min | |

| Bispecific (PSMA/GRPR) | ||||

| 68Ga-HE0 (68Ga-16) | LNCaP (PSMA+) | - | 20-40% IA/10^6 cells | |

| Standard/Novel Monospecific | ||||

| [64Cu]Cu-CA003 | C4-2 | Low nanomolar range | 34.6% ± 2.8% internalization | |

| [99mTc]Tc-BQ0413 | PC3-pip | 0.033 ± 0.015 (Kd) | - | |

| IRDye700DX-PSMA | PC3-PIP | 13.9 (IC50 for PDT) | High avidity (MFI 44812 ± 3883) | |

| Albumin-Binding | ||||

| 177Lu-Alb-L3 | LNCaP | 0.23 ± 0.08 (Ki) | - | |

| 177Lu-Alb-L4 | LNCaP | 0.12 ± 0.04 (Ki) | - | |

| 177Lu-Alb-L5 | LNCaP | 0.14 ± 0.04 (Ki) | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. MFI: Mean Fluorescence Intensity. FAP: Fibroblast Activation Protein. GRPR: Gastrin-Releasing Peptide Receptor.

Table 2: In Vivo Biodistribution of Novel PSMA Radioligands in Tumor-Bearing Mice (%ID/g)

| Ligand/Tracer | Tumor Model | Time (p.i.) | Tumor Uptake | Kidney Uptake | Liver Uptake | Spleen Uptake |

| Bispecific (PSMA/FAP) | ||||||

| [68Ga]Ga-AV01017 | LNCaP | 1 h | 4.38 ± 0.55 | 11.8 ± 3.01 | 0.28 ± 0.04 | 1.12 ± 0.36 |

| [68Ga]Ga-AV01030 | LNCaP | 1 h | 5.17 ± 0.51 | 14.1 ± 2.21 | 0.30 ± 0.04 | 1.13 ± 0.25 |

| [68Ga]Ga-AV01038 | LNCaP | 1 h | 4.25 ± 0.86 | 12.6 ± 1.70 | 0.25 ± 0.02 | 0.99 ± 0.16 |

| [18F]AlF-PSMA-FAPI-01 | 22Rv1 | 1 h | 6.40 ± 0.32 | 4.41 ± 0.72 | 0.39 ± 0.09 | 0.32 ± 0.04 |

| [18F]AlF-PSMA-FAPI-02 | 22Rv1 | 1 h | 6.47 ± 0.76 | 3.51 ± 0.55 | 0.34 ± 0.05 | 0.28 ± 0.06 |

| Standard/Novel Monospecific | ||||||

| [64Cu]Cu-CA003 | C4-2 | 1 h | 30.8 ± 12.6 | 67.0 ± 20.9 | - | - |

| [64Cu]Cu-CA003 | C4-2 | 4 h | 32.34 ± 10.6 | 13.33 ± 3.36 | - | - |

| [68Ga]Ga-NOTA-GC-PSMA | LNCaP | 1 h | 2.28 ± 0.27 | 10.38 ± 2.90 | 0.21 ± 0.05 | 0.35 ± 0.14 |

| [99mTc]Tc-BQ0413 | PC3-pip | 3 h | 38 ± 6 | 241 ± 21 | 1.0 ± 0.2 | 11 ± 2 |

| [177Lu]Lu-rhPSMA-10.1 | 22Rv1 | 1 h | 10.5 | 151 | - | 10.4 |

| [211At]PSMA-5 | ICR Mice (Normal) | 1 h | - | 11.53 ± 1.63 | 1.74 ± 0.17 | 1.67 ± 0.22 |

| Albumin-Binding | ||||||

| [64Cu]Cu-PSMA-ALB-89 | PC-3 PIP | 4 h | 65.1 ± 7.82 | - | 4.88 ± 0.21 | - |

| [64Cu]Cu-PSMA-ALB-89 | PC-3 PIP | 24 h | 97.1 ± 7.01 | - | - | - |

| [177Lu]Lu-PSMA-NARI-56 | LNCaP | 48 h | 40.56 ± 10.01 | - | - | - |

%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.

Core Experimental Protocols

Reproducibility and standardization are paramount in preclinical research. This section details the methodologies for key experiments cited in the development and evaluation of new PSMA ligands.

Solid-Phase Peptide Synthesis (SPPS) of PSMA Ligands

The majority of urea-based PSMA ligands are synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

-

Resin Selection: A 2-chlorotrityl chloride or Rink amide resin is typically used as the solid support.

-

Fmoc-Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure and then coupled to the deprotected amine on the resin.

-

Urea Moiety Formation: The key Glu-urea-Lys pharmacophore is often formed by reacting the lysine-containing peptide on the resin with a glutamate derivative previously treated with triphosgene to form an isocyanate.

-

Cleavage and Deprotection: Once the synthesis is complete, the ligand is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS).

-

Purification: The crude peptide is purified using preparative high-performance liquid chromatography (HPLC).

Radiochemistry: Labeling of DOTA-conjugated Ligands with Gallium-68

-

Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M hydrochloric acid (HCl).

-

Buffering: The acidic 68Ga eluate is added to a reaction vial containing the DOTA-conjugated PSMA ligand precursor dissolved in a buffer, such as sodium acetate or HEPES, to achieve an optimal pH for labeling (typically between 3.5 and 5.5).

-

Heating: The reaction mixture is heated at a high temperature (e.g., 95°C) for a short duration (5-15 minutes) to facilitate the chelation of 68Ga by the DOTA macrocycle.

-

Quality Control: The radiochemical purity of the final product ([68Ga]Ga-PSMA-ligand) is determined using radio-HPLC and/or instant thin-layer chromatography (iTLC) to ensure that the incorporation of 68Ga is greater than 95%.

-

Purification/Formulation: The final product may be passed through a C18 Sep-Pak cartridge to remove unchelated 68Ga and then formulated in a physiologically compatible solution for in vivo use.

In Vitro Competitive Binding Assay (IC50 Determination)

This assay measures the affinity of a new, unlabeled ligand for the PSMA receptor by quantifying its ability to compete with a known radioligand.

-

Cell Culture: PSMA-positive cells (e.g., LNCaP or PC3-PIP) are seeded in multi-well plates and grown to near confluence.

-

Assay Setup: Cells are incubated with a fixed, low concentration of a known PSMA radioligand (e.g., [125I]MIP-1095 or [177Lu]Lu-PSMA-617) and varying concentrations of the unlabeled test ligand (competitor).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

-

Washing: Unbound radioligand is removed by washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Counting: The cells are lysed, and the radioactivity bound to the cells is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vitro Internalization Assay

This experiment quantifies the extent to which a radiolabeled ligand is internalized by cells after binding to the PSMA receptor.

-

Cell Culture: PSMA-positive cells are cultured in multi-well plates.

-

Incubation: Cells are incubated with the radiolabeled test ligand at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

-

Surface-Bound Ligand Removal: After incubation, the medium is removed. To differentiate between surface-bound and internalized radioactivity, the cells are treated with an acidic buffer (e.g., glycine buffer, pH 2.5-3.0) which strips the surface-bound radioligand from the receptors. This acid wash solution is collected.

-

Internalized Ligand Measurement: The cells, now containing only the internalized radioligand, are lysed (e.g., with 1N NaOH).

-

Counting: The radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) is measured in a gamma counter.

-

Calculation: The internalized fraction is typically expressed as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Biodistribution Studies

These studies are essential to determine the uptake, distribution, and clearance of a novel radioligand in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP, 22Rv1, or PC3-PIP) to establish tumor xenografts.

-

Radioligand Administration: A defined amount of the novel radioligand is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.

-

Tissue Harvesting: At various time points post-injection (e.g., 1h, 4h, 24h, 72h), cohorts of mice are euthanized. Blood, tumor, and a comprehensive panel of organs and tissues are collected.

-

Measurement: The collected tissues are weighed, and the amount of radioactivity in each sample is measured using a gamma counter. Standards of the injected dose are also measured for calibration.

-

Data Calculation: The uptake in each organ and the tumor is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of tracer accumulation across different tissues and time points.

Visualizing Key Processes and Pathways

Understanding the workflows and biological interactions of new PSMA ligands is crucial for their rational design and development. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Preclinical evaluation workflow for novel PSMA radioligands.

PSMA expression level dictates a switch from MAPK to PI3K/AKT signaling.

Mechanism of action for therapeutic PSMA radioligands.

Conclusion and Future Directions

The field of PSMA-targeted radiopharmaceuticals is rapidly advancing, with novel ligands demonstrating improved preclinical characteristics. Innovations such as the incorporation of albumin-binding moieties show promise for increasing tumor retention and therapeutic index. Furthermore, bispecific ligands targeting both PSMA on cancer cells and FAP on cancer-associated fibroblasts represent a strategy to overcome tumor heterogeneity.

Ongoing basic research is focused on further optimizing ligand design to reduce off-target toxicity, particularly in the kidneys and salivary glands, while maximizing the radiation dose delivered to tumors. The continued exploration of new chelators, linker technologies, and therapeutic radionuclides, including alpha-emitters, will be critical in developing the next generation of PSMA-targeted agents that can provide more effective and personalized treatments for patients with prostate cancer.

References

The Therapeutic Potential of PSMA Binder-2 in Targeted Radionuclide Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a clinically validated and highly promising target for the diagnosis and treatment of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic castration-resistant prostate cancer (mCRPC), makes it an ideal candidate for targeted therapies. "PSMA binder-2" is a high-affinity ligand that serves as a crucial component in the synthesis of a novel investigational targeted alpha therapy, Ac-PSMA-trillium (BAY 3563254). This technical guide provides an in-depth exploration of the therapeutic potential of Ac-PSMA-trillium, leveraging the targeting capabilities of PSMA binder-2. We will delve into its mechanism of action, summarize the available preclinical and clinical data, and outline the experimental methodologies underpinning these findings.

The Molecular Construct: From PSMA Binder-2 to Ac-PSMA-trillium

PSMA binder-2 is a small molecule designed for high-affinity binding to the extracellular domain of PSMA.[1][2] However, its therapeutic efficacy is realized when it is incorporated into a larger, multi-component radiopharmaceutical known as Ac-PSMA-trillium. This construct consists of three key functional units:

-

PSMA Binder-2: The targeting moiety that ensures the specific delivery of the therapeutic payload to PSMA-expressing cancer cells.[1][2]

-

Pharmacokinetic Modifier: This component, which includes a customized albumin-binding domain, is designed to optimize the pharmacokinetic profile of the agent. By binding to albumin in the bloodstream, it prolongs the plasma residence time, thereby increasing the circulation half-life and enhancing tumor uptake while aiming to reduce off-target toxicity, particularly in the salivary glands.[3]

-

Chelator (Macropa): A specialized molecule that stably sequesters the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac). The macropa chelator is chosen for its efficient and stable complexation of ²²⁵Ac under mild conditions.

The non-radioactive form of this construct is referred to as PSMA-trillium. The synthesis of PSMA-trillium involves a multi-step process to link the PSMA binder, the pharmacokinetic modifier, and the chelator. While the precise, proprietary synthesis protocol for Ac-PSMA-trillium from PSMA binder-2 is not publicly available, the general approach for creating such PSMA-targeting radioligands often involves solid-phase peptide synthesis (SPPS) or solution-phase conjugation techniques.

Mechanism of Action: Targeted Alpha Therapy

Ac-PSMA-trillium functions as a targeted alpha therapy (TAT). The high-energy, short-range alpha particles emitted by the decay of Actinium-225 and its daughter isotopes induce highly lethal, complex double-strand DNA breaks in target cells. This mechanism is particularly effective due to the high linear energy transfer (LET) of alpha particles, which leads to dense ionization tracks and localized energy deposition, resulting in significant cytotoxicity to cancer cells with minimal damage to surrounding healthy tissue. The short path length of alpha particles (typically less than 100 micrometers) is advantageous for treating micrometastases.

Preclinical Data

A summary of the key preclinical findings for Ac-PSMA-trillium is presented below.

In Vitro Studies

| Parameter | Cell Line | Result | Reference |

| Binding Affinity (Kd) | PSMA-expressing cells | 4.88 x 10⁻¹¹ M | |

| Cytotoxicity (IC50) | LNCaP C4-2 | 0.114 kBq/mL | |

| Stability | - | Good stability up to 48 hours |

In Vivo Studies

| Study Type | Animal Model | Key Findings | Reference |

| Tumor Growth Inhibition | LNCaP Xenograft | Single doses of 150 kBq/kg and 300 kBq/kg resulted in dose-dependent tumor growth inhibition. The 300 kBq/kg dose increased the time for tumors to reach 400 mm³ by 35 days. | |

| Tumor Growth Inhibition | KuCaP-1 PDX | A single dose of 250 kBq/kg induced strong tumor growth inhibition over 35 days. | |

| Biodistribution | Mouse models | Slow pharmacokinetic profile with 5% of the injected dose per gram (%ID/g) remaining in the blood after 24 hours. Tumor accumulation peaked at approximately 20% ID/g between 5-7 days post-injection. | |

| Tumor Penetration | Mouse models | Autoradiography showed fast and homogeneous distribution throughout the tumor within 15 minutes of injection. |

Clinical Development

Ac-PSMA-trillium is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06217822), also known as the PAnTHA study.

Phase 0 Imaging Study

Prior to the Phase 1 therapeutic trial, a Phase 0 imaging study (NCT05773703) was conducted using an Indium-111 labeled version of PSMA-trillium (¹¹¹In-PSMA-Trillium) as an imaging surrogate.

| Parameter | Key Findings | Reference |

| Tumor Targeting | Demonstrated targeting to PSMA-expressing tumors as confirmed by PSMA PET/CT scans. | |

| Pharmacokinetics | Plasma residence time was consistent with the albumin-binding properties of the molecule. | |

| Biodistribution | Showed robust uptake and prolonged retention in tumors. | |

| Off-Target Uptake | Reduced uptake and relatively fast washout from salivary glands was observed. |

Phase 1 Clinical Trial (NCT06217822)

| Parameter | Description |

| Title | A First-in-human Study of 225Ac-PSMA-Trillium (BAY 3563254) in Participants With Advanced Metastatic Castration-resistant Prostate Cancer (mCRPC). |

| Study Design | A Phase 1, open-label, multi-center, dose-escalation and dose-expansion study. |

| Primary Objectives | To evaluate the safety and tolerability of Ac-PSMA-trillium and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). |

| Secondary Objectives | To assess the anti-tumor activity of Ac-PSMA-trillium (e.g., PSA response, objective response rate), to characterize its pharmacokinetics, and to evaluate its biodistribution and radiation dosimetry. |

| Inclusion Criteria | Patients with progressive mCRPC who have received prior treatment with at least one novel androgen axis drug and a taxane-based chemotherapy, and have PSMA-positive lesions on PET/CT imaging. |

| Treatment Plan | Intravenous administration of Ac-PSMA-trillium once every 6 weeks for up to 4 cycles. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of Ac-PSMA-trillium are proprietary to the manufacturer. However, based on standard methodologies in the field, the following provides an overview of the likely procedures employed.

In Vitro Cytotoxicity Assay

-

Cell Culture: LNCaP C4-2 cells, a PSMA-expressing prostate cancer cell line, are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO₂).

-

Assay Procedure: Cells are seeded into 96-well plates. After allowing for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of Ac-PSMA-trillium.

-